molecular formula C21H18N2O5S B2799082 [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 875130-34-0

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate

Cat. No.: B2799082
CAS No.: 875130-34-0
M. Wt: 410.44
InChI Key: RIQMBRNTGZBHMM-UHFFFAOYSA-N
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Description

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a pyrrole ring, a phenylethenyl group, and a benzoate ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole derivative, followed by the introduction of the phenylethenyl group through a sulfonylation reaction. The final step involves esterification to form the benzoate ester. Common reagents used in these reactions include sulfonyl chlorides, pyrrole, and benzoic acid derivatives, under conditions such as reflux or catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield. The choice of solvents, catalysts, and purification methods is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound may serve as a probe or inhibitor in biochemical assays. Its ability to interact with specific enzymes or receptors makes it valuable for studying biological processes and pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as a drug candidate for treating various diseases, depending on its interaction with biological targets.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-aminobenzoate
  • [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-methylbenzoate
  • [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-chlorobenzoate

Uniqueness

Compared to similar compounds, [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate stands out due to its phenylethenyl sulfonylamino group. This unique feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c24-20(19-7-4-13-22-19)15-28-21(25)17-8-10-18(11-9-17)23-29(26,27)14-12-16-5-2-1-3-6-16/h1-14,22-23H,15H2/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQMBRNTGZBHMM-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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